3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-4-3-13-23-14-17(22-20(15)23)11-12-21-19(24)10-7-16-5-8-18(25-2)9-6-16/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGWJEKWRMJHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide typically involves multistep reactions. The process often starts with the preparation of the imidazo[1,2-a]pyridine core through condensation reactions, intramolecular cyclizations, or tandem reactions. The methoxyphenyl group is then introduced via substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural Impact on Pharmacokinetics and Binding
- Methoxy vs. Halogenated Phenyl Groups : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-chlorophenyl (cpd S8) or 4-fluorophenyl (IP-5) groups, which are more lipophilic and may hinder absorption .
- Amide vs.
- Imidazopyridine Substitution : The 8-methyl group in the target compound and VZL may sterically shield the core from oxidative metabolism, improving half-life. In contrast, cpd S8’s 6-position substitution could alter binding pocket interactions .
Research Findings and Implications
While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Selectivity : The 8-methylimidazopyridine moiety may confer selectivity for targets distinct from pruvonertinib’s EGFR kinase inhibition .
ADME Profile : The methoxy group and propanamide chain likely enhance metabolic stability compared to sulfonamide (BF38435) or amine (IP-5) analogs .
Thermodynamic Stability : Methyl groups on the imidazopyridine (target compound, VZL) may reduce ring oxidation, a common degradation pathway .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a derivative of imidazo[1,2-a]pyridine, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.30 g/mol
- CAS Number : 1105195-10-5
The structure features a methoxyphenyl group and an imidazo[1,2-a]pyridine moiety, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to interact with cyclooxygenase enzymes, potentially leading to anti-inflammatory effects.
- Cell Cycle Modulation : Research indicates that similar compounds can affect cell cycle progression by inducing apoptosis through caspase activation and tubulin destabilization .
- Anticancer Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances lipophilicity, improving membrane permeability and intracellular target interaction .
Biological Activity Data
Case Study 1: Anticancer Effects
In a study examining the anticancer properties of various imidazo[1,2-a]pyridine derivatives, the compound demonstrated significant growth inhibition in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index for further development .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of similar compounds highlighted the role of the methoxy group in enhancing the compound's ability to cross the blood-brain barrier (BBB). This property is particularly important for developing treatments for central nervous system (CNS) cancers where effective drug delivery is a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
